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molecular formula C15H10F3N B8677895 [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile

[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile

Cat. No. B8677895
M. Wt: 261.24 g/mol
InChI Key: MSOKMKIYJOZJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989457B2

Procedure details

A mixture of 4′-bromomethyl-4-trifluoromethyl-biphenyl (0.797 g, 2.53 mmol) and potassium cyanide (0.181 g, 2.78 mmol) in N,N-dimethyl-formamide (6 mL) is stirred for eighty-eight hours at room temperature. The mixture is diluted with ethyl acetate and water. Organic phase is washed with water twice then brine, dried over sodium sulfate, filtered and concentrated. Column chromatography on silica gel with 0-40% ethyl acetate/hexane gradient gives 0.295 g (1.13 mmol, 45%) of title compound.
Quantity
0.797 g
Type
reactant
Reaction Step One
Quantity
0.181 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[C-:19]#[N:20].[K+].C(OCC)(=O)C.CCCCCC>CN(C)C=O.C(OCC)(=O)C.O>[F:16][C:15]([F:18])([F:17])[C:12]1[CH:13]=[CH:14][C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH2:2][C:19]#[N:20])=[CH:4][CH:5]=2)=[CH:10][CH:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.797 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0.181 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for eighty-eight hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Organic phase is washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)CC#N)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.13 mmol
AMOUNT: MASS 0.295 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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